N-cyclohexylcyclohexanamine;(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Description
N-cyclohexylcyclohexanamine (DCHA, C₁₂H₂₃N), also known as dicyclohexylamine, is a secondary amine featuring two cyclohexyl groups attached to a central nitrogen atom. It is a colorless to pale yellow liquid with a molecular weight of 181.32 g/mol, a melting point of -0.1°C, and a boiling point of 256°C . Its low water solubility (0.1–1 g/L) and high lipophilicity contribute to its use as a counterion in pharmaceutical salts and chemical intermediates .
The second component, (2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid, is a chiral propanoic acid derivative. Key structural features include:
- A propenoxycarbonylamino moiety, likely serving as a reactive or protective group in synthetic applications.
- A propanoic acid backbone with stereochemical specificity (2R configuration), influencing biological interactions.
The combination of these moieties suggests applications in drug design, where steric hindrance from DCHA and functional diversity from the propanoic acid derivative may enhance target binding or modulate pharmacokinetics .
Properties
Molecular Formula |
C29H47N3O6 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23);11-13H,1-10H2/t11-;/m1./s1 |
InChI Key |
FEVQYTKNXMUFGL-RFVHGSKJSA-N |
Isomeric SMILES |
CC(=N[C@H](CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts . The reaction can be represented as follows:
C6H5NH2+3H2→C6H11NH2
Another method involves the alkylation of ammonia using cyclohexanol .
Industrial Production Methods
Industrial production of N-cyclohexylcyclohexanamine follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-cyclohexylcyclohexanamine has several scientific research applications:
Biology: It serves as a building block for biologically active molecules.
Medicine: It is involved in the development of drugs, particularly those targeting neurological and cardiovascular systems.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
Table 3: Toxicity Profiles
Insights :
- The target compound’s biological activity may differ from DCHA alone due to the added complexity of the propanoic acid derivative, which could introduce receptor-binding specificity.
- Acute toxicity in aquatic organisms (e.g., Daphnia) is a concern for DCHA-containing compounds, necessitating environmental monitoring .
Biological Activity
N-cyclohexylcyclohexanamine; (2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for researchers investigating its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of cyclohexyl groups and various functional groups that enhance its reactivity. The stereochemistry and specific functional groups contribute to its solubility and interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C18H31N3O4 |
| Molecular Weight | 345.46 g/mol |
| CAS Number | [Insert CAS number] |
| Solubility | Soluble in organic solvents |
| Melting Point | [Insert melting point] |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator, influencing various metabolic pathways. The presence of the hydroxyl group and the cyclohexenyl moiety enhances its binding affinity to target proteins, potentially leading to significant therapeutic effects.
Biological Activity Studies
Research has highlighted several areas where N-cyclohexylcyclohexanamine exhibits biological activity:
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic processes, which could be relevant for developing treatments for metabolic disorders.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, neutralizing free radicals and reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation.
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study 1 : A study examined the effects of N-cyclohexylcyclohexanamine on cell viability in cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer properties.
- Case Study 2 : Research focused on the compound's role in modulating immune responses. It was found to enhance the activity of certain immune cells, indicating a possible application in immunotherapy.
Research Findings
Recent findings have expanded the understanding of this compound's biological activity:
- Target Identification : Proteomic studies have identified potential protein targets for N-cyclohexylcyclohexanamine, including enzymes involved in metabolic pathways and receptors linked to inflammatory responses.
- In Vivo Studies : Animal models have shown promising results regarding the safety and efficacy of this compound, with significant reductions in markers of inflammation observed after treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
